molecular formula C15H16INO3 B10955174 5-[(4-iodophenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide

5-[(4-iodophenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B10955174
M. Wt: 385.20 g/mol
InChI Key: PMFCYFZCBASBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide is a synthetic organic compound with the molecular formula C15H16INO3 and a molecular weight of 385.19691 g/mol . This compound is characterized by the presence of an iodophenoxy group attached to a furan ring, along with an isopropyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide typically involves the reaction of 4-iodophenol with a suitable furan derivative under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include polar solvents, appropriate catalysts, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to target proteins or enzymes, while the furan ring and isopropyl group contribute to the compound’s overall stability and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide include other iodophenoxy derivatives and furan-based compounds. Some examples are:

    5-[(4-iodophenoxy)methyl]-2-furoic acid: This compound shares the iodophenoxy and furan moieties but differs in the functional group attached to the furan ring.

    N-isopropyl-2-furamide: This compound lacks the iodophenoxy group but retains the furan and isopropyl moieties.

The uniqueness of 5-[(4-iodophenoxy)methyl]-N-isopropyl-2-furamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H16INO3

Molecular Weight

385.20 g/mol

IUPAC Name

5-[(4-iodophenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C15H16INO3/c1-10(2)17-15(18)14-8-7-13(20-14)9-19-12-5-3-11(16)4-6-12/h3-8,10H,9H2,1-2H3,(H,17,18)

InChI Key

PMFCYFZCBASBMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.